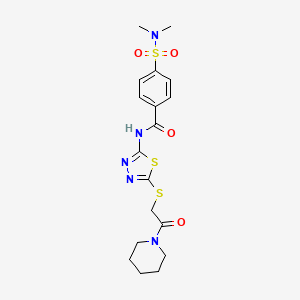
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide, also known as JNJ-40411813, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperidine carboxamides and has been found to exhibit promising biological activities.
Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Drug Synthesis
Research into compounds with heterocycles, including piperidine and pyrimidine, has shown promising potential in synthesizing novel CNS acting drugs. These compounds are explored for their ability to replace carbon in a benzene ring, forming structures that may have effects ranging from depression to convulsion in CNS disorders. This exploration underlines the importance of these functional chemical groups in developing lead molecules for CNS activity, highlighting the relevance of 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide in this context (Saganuwan, 2017).
Dipeptidyl Peptidase IV (DPP IV) Inhibition
DPP IV inhibitors are crucial in the treatment of type 2 diabetes mellitus (T2DM), with piperidine and pyrimidine-based structures being significant in this area. The review of patents from 2006 showcases the development of inhibitors targeting the DPP IV enzyme to prevent the degradation of incretin molecules, essential for promoting insulin secretion. This research area's ongoing intensity reflects the quest for molecules with improved efficacy and minimal side effects, where structures like 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide could offer new therapeutic avenues (Mendieta, Tarragó, & Giralt, 2011).
Stereochemistry and Pharmacological Profile Improvement
The stereochemistry of compounds such as phenylpiracetam demonstrates the significant impact of molecular configuration on the pharmacological properties of CNS agents. This research indicates that the chirality and structural nuances of compounds can directly relate to their efficacy in treating cognitive impairments, offering insights into how modifications in structures akin to 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide could enhance therapeutic profiles (Veinberg et al., 2015).
Synthesis of N-Heterocycles via Sulfinimines
The use of tert-butanesulfinamide in asymmetric synthesis offers a pathway to a variety of structurally diverse N-heterocycles, including piperidines. This methodology is crucial for generating compounds that serve as structural motifs in both natural products and therapeutic agents, underscoring the synthetic utility of chemical frameworks related to 4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide in medicinal chemistry (Philip et al., 2020).
Eigenschaften
IUPAC Name |
4-(2,6-dimethylpyrimidin-4-yl)oxy-N-(2-fluorophenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN4O2/c1-12-11-17(21-13(2)20-12)25-14-7-9-23(10-8-14)18(24)22-16-6-4-3-5-15(16)19/h3-6,11,14H,7-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGWEOUMBAVUNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(CC2)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,6-dimethylpyrimidin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-cyclopentyl-7-(((3,5-dimethylisoxazol-4-yl)methyl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2605002.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2605006.png)


![N-(3-chloro-4-methylphenyl)-2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methylthiophene-3-sulfonamide](/img/structure/B2605013.png)
![tert-butyl N-[(6S)-2-formyl-4,5,6,7-tetrahydro-1,3-benzothiazol-6-yl]carbamate](/img/structure/B2605016.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2605018.png)
![[2-Oxo-2-(4-piperidin-1-ylsulfonylphenyl)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2605019.png)
![1-methyl-9-phenyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2605020.png)

![(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2605023.png)
